4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Description
4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as ETP-46321, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Electroluminescent Devices (OLEDs)
The compound’s structure includes a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9’-spirobifluorene fragment as the electron donor (D) . These key features, connected through a thiophene π-linker, result in excellent electronic structures with energy gaps falling within the range of 2.5–3.0 eV. Due to their appropriate thermal stability and valuable photophysical properties, these molecules find applications in optoelectronic materials. Specifically, electroluminescent devices utilizing this compound as a host material exhibit yellowish-green and yellow-green emissions, making them unique among organic-small molecules .
Inhibition of Bacterial DNA Gyrase B (GyrB)
The compound’s derivatives have been studied for their inhibitory effects on bacterial DNA gyrase B (GyrB) . Understanding the molecular interactions that stabilize the complexes is crucial. These insights can guide the development of novel analogues with targeted activity against bacterial DNA gyrase, potentially aiding in antimicrobial drug discovery.
properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c1-2-15-22-13-4-3-11(7-14(13)27-15)17(26)23-5-6-24(16(25)10-23)18-20-8-12(19)9-21-18/h3-4,7-9H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFFHPMEPWKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
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